Boc-3-fluoro-DL-tyrosine
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Overview
Description
Boc-3-fluoro-DL-tyrosine is a fluorinated derivative of the amino acid tyrosine. It is commonly used in proteomics research due to its unique properties. The compound has the molecular formula C14H18FNO5 and a molecular weight of 299.3 . It is a specialty product often utilized in the study of protein structures and functions.
Mechanism of Action
Target of Action
Boc-3-fluoro-DL-tyrosine primarily targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the conversion of superoxide radicals to molecular oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function or activity
Biochemical Pathways
This compound is involved in the biochemical pathway related to the metabolism of the amino acid tyrosine . It is converted from L-arogenate to L-tyrosine by the enzyme arogenate (NADP+) dehydrogenase . The affected pathways and their downstream effects are yet to be fully understood and require further investigation.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated amino acids like Boc-3-fluoro-DL-tyrosine can be used in the biosynthesis of proteins . The fluorine atom in the molecule may influence the interactions with enzymes, proteins, and other biomolecules, potentially altering the biochemical reactions in which this compound is involved .
Cellular Effects
It is known that fluorinated amino acids can be incorporated into proteins, potentially influencing cellular processes
Molecular Mechanism
It is known that the compound can be used to transform light energy into hyperpolarization of the 19F nucleus via photo-chemically induced dynamic nuclear polarization (photo-CIDNP) . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a predicted melting point of 171.31° C and a predicted boiling point of 468.77° C at 760 mmHg
Metabolic Pathways
It is known that fluorinated amino acids can be incorporated into proteins, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-fluoro-DL-tyrosine typically involves the protection of the amino group of 3-fluoro-DL-tyrosine with a tert-butoxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Boc-3-fluoro-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Boc-3-fluoro-DL-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used to study protein structures and functions.
Bioimaging: Utilized in magnetic resonance imaging (MRI) due to its fluorine content, which provides a high signal-to-noise ratio.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Enzyme Studies: Used to study the effects of halogenated tyrosines on enzyme properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-DL-tyrosine: A non-protected form of Boc-3-fluoro-DL-tyrosine.
3-Iodo-DL-tyrosine: Another halogenated derivative of tyrosine.
Boc-3-chloro-DL-tyrosine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the fluorine atom. This combination enhances its stability and reactivity, making it particularly useful in proteomics research and bioimaging applications .
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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